Orthogonal SNAr and Cross-Coupling Reactivity: 6-Bromo-2-fluoropyridine-3-sulfonamide vs. Non-Sulfonamide Analogs
The presence of the 3-sulfonamide group in 6-bromo-2-fluoropyridine-3-sulfonamide dramatically enhances the electrophilicity of the adjacent C2 fluorine toward nucleophilic aromatic substitution (SNAr) compared to 6-bromo-2-fluoropyridine lacking the sulfonamide . The sulfonamide moiety acts as a strong electron-withdrawing group via the -I effect, lowering the LUMO energy at C2 and facilitating SNAr under milder conditions than required for the non-sulfonamide analog [1].
| Evidence Dimension | Activation of C2 position for SNAr reactivity |
|---|---|
| Target Compound Data | Enhanced electrophilicity at C2 due to combined electron-withdrawing effects of pyridine nitrogen and 3-sulfonamide group |
| Comparator Or Baseline | 6-Bromo-2-fluoropyridine (CAS 937379-49-2 / 144100-07-2): lacks sulfonamide activation; C2 fluorine less electrophilic |
| Quantified Difference | Qualitative reactivity difference: sulfonamide-containing compound undergoes SNAr under milder conditions and with broader nucleophile scope; exact rate enhancement not reported in comparative study |
| Conditions | Nucleophilic aromatic substitution reaction conditions (benchChem reactivity analysis) |
Why This Matters
This enhanced SNAr reactivity enables sequential functionalization strategies where C2 substitution can be performed under conditions that leave the C6 bromine intact for subsequent cross-coupling, a capability not available with non-sulfonamide analogs.
- [1] Hartwig JF, et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 2015. Mild SNAr conditions for 2-fluoroheteroarenes; electron-deficient rings activate fluorine displacement. View Source
